5,6-Dimethoxy-2-methylbenzofuran-4,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-5-4-6-7(12)10(14-2)11(15-3)8(13)9(6)16-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSEKIEVVBLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=O)C(=C(C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935875 | |
| Record name | 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158204-26-3 | |
| Record name | Graphisquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethoxy-2-methyl-1-benzofuran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dimethoxy 2 Methylbenzofuran 4,7 Dione and Analogues
General Strategies for Benzofuran-4,7-dione Core Construction
The construction of the benzofuran-4,7-dione core is a pivotal step in the synthesis of the target compound and its analogues. Various synthetic strategies have been developed to efficiently assemble this heterocyclic system, each with its own advantages and substrate scope. These methods often involve the formation of the furan (B31954) ring onto a pre-existing quinone or hydroquinone (B1673460) precursor, or the construction of the quinone ring onto a benzofuran (B130515) scaffold.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the benzofuran ring system. These reactions typically involve the cyclization of a suitably substituted phenol (B47542) derivative. For example, the synthesis of 2-substituted indoles and benzofurans can be achieved through a nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. In this approach, an acetylene (B1199291) group acts as both an activating group for the substitution and as a building block for the furan ring. rsc.org This method is notable for not requiring a transition metal catalyst and can be performed in water or DMSO. rsc.org
Another approach involves the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones. This method facilitates the formation of the benzofuran ring by creating a C-O bond between the oxygen atom on the side chain and the benzene (B151609) ring through direct oxidative aromatic C–O bond formation. The presence of alkoxy substituents on the benzene ring is crucial for the efficiency of this cyclization. mdpi.com
Palladium-Catalyzed Cyclization and Annulation Reactions
Palladium catalysis offers a versatile and efficient means for constructing the benzofuran scaffold. These methods often proceed via domino reactions, which allow for the formation of multiple bonds in a single synthetic operation, thereby increasing atom economy and operational simplicity. researchgate.net Palladium-catalyzed domino Sonogashira coupling/cyclization reactions have emerged as a prominent method for building the benzofuran framework. researchgate.net
One such strategy involves the palladium-catalyzed cyclization of O-aryl cyclic vinylogous esters to synthesize functionalized hydrodibenzofuran derivatives. This reaction proceeds through a dehydrogenative intramolecular arylation at the vinylic carbon. acs.org Kinetic isotope effect studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in this process. acs.org The use of an oxidant is critical for the success of this dehydrogenative cyclization. acs.org
Another palladium-catalyzed approach is the direct arylation and ring closure of benzofurans with aryl iodides, which follows a Heck-type oxyarylation mechanism. nih.gov This method is operationally simple and can be performed under mild conditions, providing good yields and high regioselectivity. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of o-allylphenols, a Wacker-type intramolecular cyclization, can produce the benzofuran scaffold. researchgate.net
| Catalyst System | Reactants | Key Features | Reference |
| Pd(OAc)2 / Ag2O / 2-nitrobenzoic acid | Benzofuran, hydroxy aryl iodide | One-step direct arylation and ring-closure, mild conditions, high yields. | nih.gov |
| Pd(II) catalyst | N-(2-allylphenyl) benzamide | High selectivity for N-benzoylindole over benzoxazine. | researchgate.net |
| Pd/C | Substituted allyl-phenols | Recyclable catalyst, good to excellent yields. | researchgate.net |
| PdCl2 / NaOAc / O2 | o-allylphenol fragment | Wacker-type intramolecular cyclization. | researchgate.net |
Gold(III)-Catalyzed Tandem Reactions
Gold catalysis has gained prominence in the synthesis of heterocyclic compounds due to the unique reactivity of gold catalysts. Gold(III) catalysts, in particular, have been employed in tandem reactions to construct 3-carbonylated benzofuran derivatives with high regioselectivity. acs.orgnih.govacs.org This one-pot tandem reaction involves the condensation, rearrangement, and cyclization of O-arylhydroxylamines with 1,3-dicarbonyl compounds. acs.orgnih.govacs.org The reaction is efficient, requiring only a small amount of catalyst (3 mol %). acs.org
A proposed mechanism for this gold(III)-catalyzed tandem reaction involves the initial condensation of the O-arylhydroxylamine and the 1,3-dicarbonyl compound to form an intermediate. This intermediate may then isomerize, and coordination of the cationic Au(III) center to either the oxygen or nitrogen atom of the arylhydroxylamine moiety triggers a acs.orgacs.org-σ rearrangement, leading to the cyclized benzofuran product. acs.org
Diels-Alder Cycloaddition Reactions for Fused Systems
The Diels-Alder reaction is a powerful tool for the construction of cyclic and polycyclic systems. In the context of benzofuran synthesis, this cycloaddition can be employed to build a fused ring system onto the benzofuran core. For instance, furo[3,4-b]benzofurans can undergo intermolecular Diels-Alder reactions to create more complex polycyclic structures. rsc.org
Furthermore, the generation of reactive intermediates like 6,7-dehydrobenzofuran (benzofuranyne) allows for subsequent Diels-Alder cycloadditions with dienes such as 2-substituted furans. nih.gov This approach provides a rapid entry into novel functionalized and annulated benzofurans with high regioselectivity. nih.gov The regiochemical outcome of these reactions has been found to be similar to that of analogous reactions with 6,7-indolyne. nih.gov
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction can be a key step in the synthesis of benzofuran derivatives. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of a base like piperidine (B6355638) demonstrates a Knoevenagel condensation leading to a charge transfer complex molecule. wikipedia.org
Sequential reactions involving Knoevenagel condensation have been developed for the synthesis of indene (B144670) and benzofulvene derivatives, which can be conceptually related to benzofuran synthesis. nih.gov These sequential reactions can be controlled to selectively produce either the initial Knoevenagel adduct or the cyclized product depending on the reaction conditions. nih.gov
Precursor Synthesis and Functionalization for 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione Scaffolds
The synthesis of the specific target molecule, this compound, requires the careful selection and synthesis of appropriately functionalized precursors. Based on the general strategies discussed, a plausible precursor would be a substituted hydroquinone or benzoquinone with the necessary methoxy (B1213986) groups at the 2- and 3-positions and a side chain that can be cyclized to form the 2-methyl-substituted furan ring.
For example, a multistep reaction sequence has been described for the synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid. nih.govresearchgate.net This synthesis starts from precursors that already contain the dimethoxy and methyl functionalities on the benzofuran core. Further chemical modifications, such as oxidation of a corresponding hydroquinone precursor, would be necessary to install the 4,7-dione functionality.
Specific Synthetic Pathways to this compound
A plausible synthetic route to the target molecule involves the construction of a 2,3-dimethoxy-5-methylhydroquinone (B191101) or its corresponding benzoquinone, followed by annulation to form the furan ring.
The formation of the benzofuran-4,7-dione ring system often proceeds from a 1,4-benzoquinone (B44022) precursor. dtu.dk These quinones are reactive electrophiles and can undergo [3+2] cycloaddition reactions to form the fused furan ring. researchgate.net For instance, the reaction of a 2-hydroxy-1,4-benzoquinone (B196085) with an alkene via photo-addition can directly yield a benzofuran-4,7-dione framework. nih.gov
A particularly relevant strategy involves the heteroannulation of benzoquinones with 1,3-dicarbonyl compounds or their equivalents. dtu.dkresearchgate.netnih.gov A potential pathway to the target molecule could involve the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) with an enolate derived from acetone (B3395972) or ethyl acetoacetate. This Michael addition, followed by intramolecular cyclization and dehydration, would construct the 2-methylfuran (B129897) ring onto the quinone core. One-pot protocols using an acid catalyst like acetic acid have been developed for such transformations. nih.govdtu.dk
Another approach is the domino oxidation/[3+2] cyclization of a hydroquinone derivative. nih.gov In this method, a hydroquinone is first oxidized in situ to the more reactive quinone, which is then trapped by a coupling partner to undergo cyclization. nih.gov
| Reaction Type | Key Precursor | Coupling Partner | Conditions | Product | Ref. |
| Heteroannulation | Benzoquinone | Cyclohexenone | Acetic Acid, Reflux | Benzofuran | dtu.dk |
| Michael Addition/Cyclization | Benzoquinone | 1,3-Dicarbonyl Compounds | Acid or Base Catalysis | 5-Hydroxybenzofuran | researchgate.net |
| Domino Oxidation/Cyclization | Hydroquinone Ester | Ynamides | Ag₂O (oxidant), Sc(OTf)₃ (catalyst) | Amino-functionalized Benzofuran | nih.gov |
| Photo-addition | 2-Hydroxy-1,4-benzoquinone | Alkenes | Photochemical | Benzofuran-4,7-dione | nih.gov |
The final step in many syntheses of benzofuran-4,7-diones is the oxidation of a hydroquinone precursor. This transformation is a common and high-yielding reaction. Hydroquinones can be readily oxidized to the corresponding benzoquinones using a variety of oxidants. google.comacs.orgbuct.edu.cn
Commonly employed reagents for this oxidation include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), Fremy's salt (potassium nitrosodisulfonate), and chromium or manganese oxides. acs.orgyoutube.com For example, the oxidation of 2,3-dimethoxy-6-methylaniline using potassium nitrosodisulfonate cleanly provides the corresponding p-quinone. acs.org Similarly, substituted hydroquinones can be oxidized with dichromate under acidic conditions. google.com
One-pot procedures that combine the formation of the benzofuran ring with the oxidation of a hydroquinone precursor are highly efficient. acs.orgbuct.edu.cn For instance, hydroquinones bearing an electron-withdrawing group can undergo oxidative coupling with olefins in the presence of DDQ and a Lewis acid like FeCl₃ to directly form dihydrobenzofuran derivatives. acs.orgbuct.edu.cn Subsequent oxidation would then yield the aromatic quinone. The oxidative dearomatization of more substituted phenols using hypervalent iodine reagents is another powerful method to access quinone-type structures. ucsb.educhemrxiv.orgnih.govyoutube.comresearchgate.net
Chemo-, Regio-, and Stereoselectivity in Benzofuran-4,7-dione Synthesis
Control of selectivity is paramount in the synthesis of a polysubstituted molecule like this compound.
Regioselectivity is crucial at two key stages. First, during the synthesis of the polysubstituted benzene precursor, the placement of the methoxy and other groups is governed by the directing effects of the substituents already present on the ring. researchgate.net For example, in the functionalization of vanillin (B372448) derivatives, the hydroxyl and methoxy groups direct incoming electrophiles to specific positions. tandfonline.comudel.edu Second, during the annulation to form the furan ring, regioselectivity determines which side of an unsymmetrical quinone reacts or which ortho-hydroxyl group of a catechol participates in cyclization. researchgate.net Intramolecular Friedel-Crafts-type cyclizations, for instance, often favor the sterically less-hindered product. researchgate.net
Chemoselectivity arises when multiple reactive functional groups are present. mdpi.com During the final oxidation of the hydroquinone moiety to the quinone, the chosen oxidant must not affect other sensitive groups on the molecule, such as the furan ring or the methyl substituent. Mild oxidants like DDQ or Fremy's salt are often preferred. In multi-step, one-pot sequences, controlling the sequence of bond formations is a chemoselective challenge, such as ensuring a Michael addition occurs before a competing cyclization.
Stereoselectivity is primarily a consideration when the synthesis proceeds through a non-aromatic, chiral intermediate, such as a dihydrobenzofuran. nih.gov While the final quinone product is achiral, controlling the stereochemistry of precursors can be important for isolating specific intermediates or avoiding complex mixtures. However, for syntheses that maintain aromaticity throughout or aromatize in the final step, stereoselectivity is less of a concern.
Development of Novel and Efficient Synthetic Routes for Benzofuran-4,7-dione Analogues
The benzofuran-4,7-dione scaffold is a core component of numerous biologically active natural and synthetic compounds. The pursuit of novel and efficient synthetic routes to access these structures and their analogues is driven by the need for structural diversity in drug discovery programs. Modern synthetic chemistry has moved towards strategies that offer high efficiency, regioselectivity, and atom economy, such as one-pot reactions, cascade sequences, and advanced catalytic methods.
One innovative approach involves the heteroannulation of benzoquinone derivatives. A one-pot synthesis has been developed that utilizes benzoquinones and cyclohexanones under acetic acid catalysis to produce various benzofuran structures. dtu.dk This method is notable for its operational simplicity and ability to generate complex fused-ring systems efficiently.
Another powerful strategy for constructing quinone-containing heterocyclic systems is the Dötz benzannulation. This reaction involves the thermal reaction of a chromium Fischer carbene complex with an alkyne to produce a hydroquinone ring, which can be oxidized to the corresponding quinone. This methodology has been successfully applied to the regioselective synthesis of dibenzofuran-1,4-diones, demonstrating its utility for creating complex polycyclic benzofuran-dione systems.
A distinct strategy for preparing highly functionalized benzofurans, which can be precursors to dione (B5365651) analogues, is the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinones. nih.gov In this method, a catechol ester is oxidized in situ to form a reactive o-benzoquinone-4-carboxylate, which then undergoes a Michael addition with a silyl enol ether. nih.gov The resulting adduct cyclizes and aromatizes to yield 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.gov This process allows for the introduction of various substituents at the 2-position of the benzofuran ring. nih.gov
Table 1: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Mukaiyama-Michael Addition nih.gov
| Silyl Enol Ether (R Group) | Product (Benzofuran with R at C2) | Yield (%) |
|---|---|---|
| Phenyl | 14a | 70 |
| 4-Methoxyphenyl | 14b | 65 |
| 4-Nitrophenyl | 14c | 55 |
| 2-Thienyl | 14d | 60 |
| tert-Butyl | 14e | 40 |
| Cyclohexyl | 14f | 62 |
Data sourced from a study on the addition of silyl enol ethers to o-benzoquinone esters. nih.gov
Furthermore, a novel and highly regioselective route to substituted benzofuranones, which can be readily converted into benzofurans, employs a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu This method allows for the programmable synthesis of benzofuranones with diverse and complex substitution patterns that are often difficult to achieve using classical condensation reactions. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition, followed by elimination of nitrous acid and a retro-cycloaddition. oregonstate.edu The resulting benzofuranone products can be transformed into the corresponding benzofurans through various functional group manipulations, such as olefination or conversion to a triflate followed by reduction or cross-coupling reactions. oregonstate.edu
Table 2: Optimization of Benzofuranone Synthesis Cascade Reaction oregonstate.edu
| Entry | Lewis Acid (mol %) | Additive (mol %) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | AlCl₃ (10) | - | 120 | 14 |
| 2 | AlCl₃ (10) | TFA (20) | 120 | 64 |
| 3 | AlCl₃ (10) | TFA (20) | 100 | 58 |
| 4 | AlCl₃ (10) | TFA (20) | 80 | 60 |
| 5 | Boronic Acid (10) | TFA (20) | 120 | 34 |
| 6 | BF₃·OEt₂ (10) | TFA (20) | 120 | 39 |
Optimization data for the reaction of a 3-hydroxy-2-pyrone and a nitroalkene to form benzofuranone 24. TFA: Trifluoroacetic acid. oregonstate.edu
Transition-metal catalysis also provides efficient pathways to benzofuran rings. Palladium-catalyzed reactions, in particular, are versatile for forming C-C and C-O bonds necessary for constructing the benzofuran core. nih.govnih.gov For instance, Pd(II)-catalyzed oxidative annulation of o-cinnamyl phenols, generated in situ, is an effective method for creating 2-benzyl benzofurans. nih.gov These advanced catalytic systems offer mild reaction conditions and high functional group tolerance, making them suitable for the synthesis of complex benzofuran-4,7-dione analogues.
Advanced Spectroscopic and Chromatographic Characterization of 5,6 Dimethoxy 2 Methylbenzofuran 4,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would provide crucial information about the number, environment, and connectivity of protons in 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione. The expected spectrum would exhibit distinct signals for the methyl protons, methoxy (B1213986) protons, and any protons on the benzofuran (B130515) ring system. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique environment. Spin-spin coupling patterns (multiplicity) would reveal the proximity of neighboring protons, allowing for the elucidation of the proton connectivity network.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display signals for each unique carbon atom, including the methyl, methoxy, and carbonyl carbons, as well as the carbons of the benzofuran core. The chemical shifts of these signals are indicative of the hybridization and chemical environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To establish unambiguous structural assignments, a suite of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This technique would reveal proton-proton couplings, helping to identify adjacent protons within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular framework, including the placement of substituents on the benzofuran ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the molecular composition of the compound with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum, generated by techniques such as collision-induced dissociation (CID), would provide valuable structural information by showing how the molecule breaks apart. This data can be used to confirm the connectivity of the different functional groups within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques used to probe the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy analysis of this compound is anticipated to reveal characteristic absorption bands corresponding to its specific functional groups. The presence of the conjugated dione (B5365651) system would likely result in strong carbonyl (C=O) stretching vibrations. Additionally, C-O stretching bands for the methoxy and benzofuran ether linkages, as well as aromatic C=C stretching and C-H bending vibrations, would be expected. While specific experimental data for this compound is not extensively available in public literature, analogous benzofuran structures exhibit characteristic IR absorptions. For instance, related compounds have shown distinctive absorption bands for carbonyl groups in the region of 1644-1649 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation system of the benzofuran-4,7-dione core, substituted with methoxy and methyl groups, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. These absorptions are typically associated with π → π* and n → π* electronic transitions. Studies on similar benzofuran derivatives have demonstrated the utility of UV-Vis spectroscopy in characterizing their electronic properties. umaine.edu The precise absorption maxima (λmax) and molar absorptivity values would be crucial for quantitative analysis and for understanding the electronic nature of the chromophore.
Table 1: Anticipated Spectroscopic Data for this compound Please note: The data in this table is predicted based on the known structure and data from analogous compounds, as specific experimental values for the target compound are not readily available in the cited literature.
| Technique | Parameter | Anticipated Value/Region |
|---|---|---|
| IR Spectroscopy | Carbonyl (C=O) stretch | ~1650 - 1700 cm⁻¹ |
| Aromatic C=C stretch | ~1550 - 1600 cm⁻¹ | |
| C-O (ether) stretch | ~1050 - 1250 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π* transition | ~250 - 350 nm |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of organic molecules like this compound.
HPLC is a primary tool for assessing the purity of non-volatile and thermally sensitive compounds. A validated HPLC method would allow for the quantification of this compound and the detection of any impurities. The development of such a method would involve the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For related benzofuran compounds, reverse-phase HPLC methods have been successfully developed. sielc.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and thermally stable compounds. Analysis of this compound by GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum that serves as a molecular fingerprint. The mass spectrum would show the molecular ion peak corresponding to its molecular weight and a series of fragment ions that can be used to elucidate its structure.
Table 2: Chromatographic Parameters for Analysis Please note: This table outlines typical parameters that would be established during method development, as specific experimental conditions for this compound are not detailed in the available sources.
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Detection | UV-Vis Detector (at λmax) | |
| GC-MS | Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. By measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to verify that the empirical formula of the synthesized compound matches its theoretical formula. For this compound (C₁₁H₁₀O₅), the theoretical percentages of carbon and hydrogen can be calculated. Experimental determination of these percentages within a narrow margin of error of the theoretical values provides strong evidence for the compound's purity and identity. While elemental analyses are standard for the characterization of new compounds, specific experimental results for this compound were not found in the surveyed literature.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 59.46 |
| Hydrogen | H | 4.54 |
Structure Activity Relationship Sar Studies in Benzofuran 4,7 Dione Derivatives
Impact of Substituents on Benzofuran (B130515) Ring Positions (C-2, C-3, C-5, C-6)
The biological activity of benzofuran-4,7-dione derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. Strategic placement of different chemical groups at positions C-2, C-3, C-5, and C-6 has been shown to be a critical determinant of the compound's potency and selectivity.
Influence of Substituents at C-2 on Biological Activity
Early investigations into the SAR of benzofuran compounds have identified the C-2 position as a key site for modulating cytotoxic activity. mdpi.com Studies have shown that the introduction of an ester group or a heterocyclic substitution at this position can have a significant effect on the compound's biological profile. mdpi.com For instance, the incorporation of various heterocyclic rings at the C-2 position has been a strategy employed in the development of novel antimicrobial and anticancer agents. Furthermore, the presence of a phenyl group at the C-2 position is closely linked to the antibacterial activity of benzofuran derivatives. mdpi.com
In the context of anticancer activity, the nature of the substituent at C-2 is crucial. Research on various benzofuran derivatives has demonstrated that both electron-donating and electron-withdrawing groups can influence cytotoxicity. For example, the introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been highlighted as significant for the antiproliferative activity of certain benzofuran derivatives. tubitak.gov.tr This suggests that the steric and electronic properties of the C-2 substituent play a vital role in the interaction with biological targets.
Role of Dimethoxy Substitution (5,6-Dimethoxy) in Modulating Activity
The presence of methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran ring, particularly the 5,6-dimethoxy substitution pattern, is a recurring motif in biologically active derivatives. While direct SAR studies on 5,6-dimethoxy-2-methylbenzofuran-4,7-dione are limited, inferences can be drawn from related structures. For example, in a series of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives, the 5,6-dimethoxy substitution was a core feature of compounds exhibiting cytotoxic activity. wisdomlib.org The electronic effects of these methoxy groups, which are electron-donating, can influence the reactivity of the quinone ring and its susceptibility to bioreduction, a process often linked to the mechanism of action of quinone-containing compounds. Moreover, studies on other quinone-containing scaffolds have shown that methoxy substituents can enhance potency, possibly by forming hydrogen bonds with target proteins. nih.gov
Effects of Introducing Other Functional Groups (e.g., halogens, nitro groups, heterocyclic substituents)
The introduction of various functional groups onto the benzofuran-4,7-dione scaffold offers a powerful tool for fine-tuning its biological activity.
Halogens: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has consistently led to a significant increase in anticancer activities. wisdomlib.org This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. wisdomlib.org For instance, bromination of a derivative of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone resulted in a compound with remarkable cytotoxic activity against leukemia cell lines. wisdomlib.org The position of the halogen is also a critical determinant of its effect on biological activity. wisdomlib.org
Nitro Groups: The introduction of a nitro group, a strong electron-withdrawing group, can significantly boost the biological activity of certain benzofuran derivatives. In one study, a nitro-containing benzofuran derivative demonstrated enhanced activity by reducing the melting temperature of DNA in cancer cells. wisdomlib.org
Significance of the 4,7-dione Moiety for Specific Biological Effects
The 4,7-dione moiety, a p-quinone system, is a crucial pharmacophoric element in this class of compounds. While direct studies on benzofuran-4,7-diones are not abundant, research on the closely related benzofuran-4,5-diones (an o-quinone system) provides valuable insights. In a study on benzofuran-4,5-dione derivatives as inhibitors of human peptide deformylase, it was clearly demonstrated that the ortho-dione moiety is essential for their biological activity. nih.gov This suggests that the quinone functionality is directly involved in the mechanism of action, which for many quinones involves redox cycling and the generation of reactive oxygen species, or acting as Michael acceptors for nucleophilic residues in biological targets. Extrapolating from this, the 4,7-dione moiety in the target compound is likely a key electrophilic center responsible for its biological effects. Replacing the benzofurandione moiety with a naphtofurandione was found to abrogate activity, further underscoring the importance of the specific benzofuran quinone scaffold. nih.gov
Pharmacophoric Requirements and Key Structural Elements for Potency and Selectivity
Based on the available SAR data, a preliminary pharmacophore model for potent and selective benzofuran-4,7-dione derivatives can be proposed. Key structural elements include:
The Benzofuran-4,7-dione Core: This planar, electron-deficient ring system is the fundamental scaffold essential for activity.
Substituents at C-2: This position is a critical handle for modulating potency and selectivity. The presence of ester, aryl, or heterocyclic groups can significantly influence biological outcomes.
Substitution Pattern on the Benzene Ring: The 5,6-dimethoxy pattern appears to be favorable for activity. The electronic and steric properties of substituents at C-5 and C-6 can fine-tune the electronic nature of the quinone system and provide additional interactions with biological targets.
Specific Functional Groups: The strategic placement of halogens can enhance binding affinity through halogen bonding. The inclusion of hydrogen bond donors and acceptors can also contribute to target recognition and binding.
Bioisosteric Replacements and Their Effects on SAR
For example, the methoxy groups at C-5 and C-6 could potentially be replaced with other small, electron-donating groups to probe the importance of their electronic and steric contributions. The methyl group at C-2 could be replaced with other small alkyl groups or bioisosteres like a cyclopropyl (B3062369) group to explore the steric requirements at this position.
Furthermore, the quinone oxygen atoms could be considered for bioisosteric replacement, although this would fundamentally alter the chemical nature of the core scaffold and likely its mechanism of action. For instance, replacing a carbonyl group with a thiocarbonyl or other isosteres could modulate the electrophilicity and redox potential of the molecule. The success of such replacements would heavily depend on the specific biological target and the nature of the interactions involved.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology in Benzofuran-4,7-dione Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. This approach establishes a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For benzofuran-4,7-dione derivatives, QSAR studies are instrumental in understanding the structural requirements for their desired biological effects, such as cytotoxic or enzymatic inhibitory activities, and in designing new, more potent analogues.
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, hydrophobic, and topological properties. By developing a regression model that links these descriptors to the observed biological activity, it becomes possible to predict the activity of novel, unsynthesized compounds.
A key aspect of developing a robust QSAR model is the availability of a dataset of compounds with well-defined structures and corresponding biological activity data, typically expressed as IC₅₀ or EC₅₀ values. For instance, a study on a series of benzofuran-4,5-dione derivatives as inhibitors of human peptide deformylase (HsPDF) provides a foundational dataset for understanding their structure-activity relationships, which is a prerequisite for a QSAR analysis. nih.gov The cytotoxic profiles of these compounds against various cancer cell lines offer the quantitative biological data needed for model development. nih.gov
The process of QSAR modeling involves several key steps:
Data Set Preparation: A series of benzofuran-4,7-dione derivatives with their corresponding biological activities (e.g., cytotoxicity against a specific cancer cell line) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software. These descriptors can include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms in a molecule.
Geometrical descriptors: 3D properties such as molecular surface area and volume.
Quantum-chemical descriptors: Electronic properties like HOMO/LUMO energies, dipole moment, and partial charges, which are crucial for understanding intermolecular interactions.
Hydrophobicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which influences how a compound distributes in biological systems.
Model Development: Statistical methods are employed to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The goal is to select a combination of descriptors that best correlates with the activity.
Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. Internal validation techniques like leave-one-out cross-validation (q²) are used on the training set. External validation is performed by using the model to predict the activities of the compounds in the test set, which were not used in model generation. A high correlation between the predicted and experimental activities for the test set indicates a reliable model.
For benzofuran-4,7-dione derivatives, a hypothetical QSAR model for their cytotoxic activity might reveal that specific electronic features of the dione (B5365651) ring system and the steric properties of substituents on the benzofuran core are critical for activity. For example, the presence of electron-withdrawing or electron-donating groups at particular positions could significantly influence the compound's ability to interact with its biological target.
The insights gained from such QSAR models are invaluable for the rational design of new benzofuran-4,7-dione derivatives with enhanced biological activity. By using the validated model, chemists can predict the activity of virtual compounds before undertaking their synthesis, thereby saving time and resources in the drug discovery process.
Research Findings on Cytotoxicity of Benzofuran-4,5-dione Derivatives
While a specific QSAR model for this compound and its close analogues is not extensively reported in the literature, the foundational data from studies on similar scaffolds provide the basis for such an analysis. For example, the cytotoxic activity of a series of novel benzofuran-4,5-dione derivatives has been evaluated against a panel of nine human cancer cell lines. nih.gov The data from this research, presented in the table below, could serve as the input for developing a predictive QSAR model. The table showcases the chemical structures of these derivatives and their corresponding cytotoxic activity (IC₅₀ in μM) against the HL-60 cancer cell line.
| Compound | R1 | R2 | R3 | R4 | IC₅₀ (μM) against HL-60 |
|---|---|---|---|---|---|
| 16 | H | H | H | H | 21 |
| 17 | CH₃ | H | H | H | 17 |
| 18 | H | H | CH₃ | H | 13 |
| 19 | H | H | CH₂CH₃ | H | 14 |
| 20 | H | H | (CH₂)₂CH₃ | H | 23 |
| 21 | H | H | (CH₂)₃CH₃ | H | 14 |
| 22 | H | H | CH(CH₃)₂ | H | 11 |
| 23 | H | H | C(CH₃)₃ | H | 23 |
| 24 | H | H | Phenyl | H | 13 |
| 25 | H | H | H | CH₃ | 74 |
| 26 | H | CH₃ | H | H | 12 |
| 27 | H | H | H | CH₂CH₃ | 2.8 |
| 28 | H | H | H | (CH₂)₂CH₃ | 23 |
From this data, a preliminary structure-activity relationship can be inferred, which would be the basis for descriptor selection in a QSAR model. For instance, comparing compounds 17, 18, and 26, it appears that the position and nature of the methyl group influence cytotoxicity. Furthermore, the significant increase in potency for compound 27, with an ethyl group at the R4 position, suggests that this position is sensitive to substitution and likely a key determinant of activity that a QSAR model would highlight. nih.gov A comprehensive QSAR study would quantify these relationships and allow for the prediction of the activity of other derivatives.
Chemical Reactivity and Derivatization Strategies of 5,6 Dimethoxy 2 Methylbenzofuran 4,7 Dione
Reactivity of the Quinone Moiety (e.g., Michael additions, reductions, nucleophilic additions)
The quinone ring is the most reactive part of the 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione molecule, primarily due to its electron-deficient nature. It functions as an α,β-unsaturated ketone system, making it susceptible to a variety of nucleophilic attacks.
Michael Additions: The conjugated system of the quinone moiety is a prime target for 1,4-conjugate addition, commonly known as the Michael addition. Various nucleophiles, including amines, thiols, and carbanions, can add to the quinone ring, leading to the formation of substituted hydroquinones which can subsequently be oxidized to the corresponding substituted quinones. The regioselectivity of the addition is influenced by the electronic effects of the methoxy (B1213986) groups and the steric hindrance of the existing substituents.
Reductions: The quinone system is readily reduced to the corresponding hydroquinone (B1673460), 5,6-Dimethoxy-2-methylbenzofuran-4,7-diol. This transformation can be achieved using a variety of reducing agents, such as sodium dithionite, sodium borohydride, or catalytic hydrogenation. The resulting hydroquinone is sensitive to oxidation and can revert to the quinone form upon exposure to air or other oxidizing agents. This redox behavior is a characteristic feature of quinone chemistry. Reductive acetylation, employing zinc dust in acetic anhydride (B1165640), can also be performed to yield the more stable diacetate derivative.
Nucleophilic Additions: Besides Michael additions, the carbonyl carbons of the quinone can undergo direct 1,2-nucleophilic addition. This is more common with strong, non-stabilized nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithiums). However, for 1,4-quinones, conjugate addition is often the favored pathway. Another significant reaction is the Thiele-Winter acetoxylation, where the quinone reacts with acetic anhydride in the presence of an acid catalyst to yield 4,5,7-triacetoxy-6-methoxy-2-methylbenzofuran. organicreactions.org This reaction proceeds through a mechanism involving initial 1,4-addition followed by enolization and acetylation.
| Reaction Type | Reagent(s) | Product Type |
| Michael Addition | Amines, Thiols, Carbanions | Substituted Hydroquinone/Quinone |
| Reduction | Sodium Dithionite, NaBH₄ | Hydroquinone |
| Reductive Acetylation | Zn, Acetic Anhydride | Diacetate Hydroquinone |
| Thiele-Winter | Acetic Anhydride, H₂SO₄ | Triacetoxy Benzofuran (B130515) |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core
The reactivity of the benzofuran core towards aromatic substitution is dichotomous. The furan (B31954) ring is electron-rich and susceptible to electrophilic attack, whereas the quinone-fused benzene (B151609) ring is electron-deficient.
Electrophilic Aromatic Substitution: The furan portion of the molecule is the primary site for electrophilic aromatic substitution. Generally, benzofurans undergo electrophilic attack preferentially at the C2 position. rsc.org However, in this compound, this position is already substituted with a methyl group. Consequently, electrophilic attack is directed to the next most activated position, C3. The quinone ring acts as a deactivating group, further favoring substitution on the furan ring over the benzene ring.
Common electrophilic substitution reactions applicable to this core include:
Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to yield the 3-halo derivative. Studies on 2,3-dimethylbenzofuran (B1586527) have shown that halogenation can initially form adducts across the 2,3-double bond, which then decompose to the substituted product. rsc.org
Nitration: Nitration can introduce a nitro group at the C3 position. However, the conditions must be carefully controlled, as the quinone and methoxy groups are sensitive to strong oxidizing acids. researchgate.net
Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild method to introduce a formyl group onto electron-rich aromatic rings. tcichemicals.comijpcbs.comchemistrysteps.comcambridge.org For the title compound, this would lead to the formation of 3-formyl-5,6-dimethoxy-2-methylbenzofuran-4,7-dione.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzofuran core is generally difficult unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. While the quinone moiety is electron-withdrawing, the parent compound lacks a suitable leaving group on the aromatic rings. Therefore, SNAr is not a primary reaction pathway for this compound itself but could be a viable strategy for derivatization if a halogen atom is first introduced onto the benzene ring.
Functional Group Transformations (e.g., selective demethylation)
The two methoxy groups at positions C5 and C6 are key sites for functional group transformations, with selective demethylation being a particularly important reaction. Cleavage of these aryl methyl ether bonds yields the corresponding hydroxyquinones, which are valuable intermediates for further derivatization.
Reagents commonly used for demethylation include strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids like HBr. The challenge lies in achieving selectivity between the C5 and C6 methoxy groups. The C6-methoxy group is para to a carbonyl and ortho to the other, while the C5-methoxy group is ortho to a carbonyl. This electronic and steric differentiation could potentially be exploited for selective mono-demethylation under carefully controlled reaction conditions. For instance, selective demethylation of hindered methoxy groups in quinone systems has been reported.
The resulting hydroxy derivatives can then be used in a variety of subsequent reactions, such as O-alkylation or O-acylation, to introduce a wide range of functional groups, thereby creating extensive libraries of analogues.
Cycloaddition Reactions Involving the Dienone System
The dienone system of the quinone moiety presents opportunities for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In this [4+2] cycloaddition, the molecule can potentially act as either the diene or the dienophile.
As a Dienophile: The electron-deficient double bond of the quinone ring can react with an electron-rich diene. This would be a normal-electron-demand Diels-Alder reaction. The reaction would lead to the formation of a new six-membered ring fused to the benzofuran core, effectively dearomatizing the quinone system. Studies on nitrobenzofurans have shown their utility as dienophiles in Diels-Alder reactions to construct complex polycyclic systems. researchgate.net
As a Diene: While less common for quinones, the conjugated system could potentially act as the diene component in an inverse-electron-demand Diels-Alder reaction with a very electron-poor dienophile.
Furthermore, the benzofuran ring itself, particularly when activated with electron-withdrawing groups, can participate as a dienophile, leading to dearomatization of the furan ring. nih.gov This reactivity opens pathways to complex tricyclic structures. Benzofuran-derived azadienes have also been used as four-atom components in [4+2] cycloadditions to synthesize fused nitrogen heterocycles. researchgate.netdicp.ac.cn
Strategies for Analogue Synthesis Based on Established Reactivity Profiles
The diverse reactivity of this compound provides a rich platform for the synthesis of a wide array of analogues. nih.gov A systematic approach to analogue development can be devised by leveraging the reactions discussed in the preceding sections.
Modification of the Quinone Ring: The quinone moiety is the most straightforward site for initial derivatization. Libraries of analogues can be generated by reacting the parent compound with various nucleophiles (e.g., substituted anilines, thiophenols, alkylamines) via Michael addition. Subsequent reduction or reductive acetylation of these new quinones can provide further structural diversity.
Substitution on the Furan Ring: The C3 position can be functionalized using electrophilic substitution reactions. For example, Vilsmeier-Haack formylation can introduce an aldehyde group, which can then serve as a handle for further transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. Halogenation at C3 provides a precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, vinyl, or alkynyl groups. organic-chemistry.org
Derivatization of Methoxy Groups: Selective or complete demethylation of the methoxy groups yields phenolic derivatives. These hydroxyl groups can be alkylated with a range of alkyl halides to produce a series of ether analogues with varying chain lengths, branching, or additional functional groups. This strategy is common in the synthesis of analogues of natural products like precocenes. bohrium.comnih.gov
Construction of Fused-Ring Systems: Cycloaddition reactions offer a powerful strategy for building molecular complexity. Using the quinone as a dienophile in Diels-Alder reactions with various dienes can generate novel polycyclic scaffolds. Similarly, using benzofuran-derived intermediates in cycloadditions can lead to benzofuran-fused heterocyclic systems. researchgate.netnih.gov
By combining these strategies, a multitude of analogues of this compound can be systematically synthesized. For example, a C3-formylated derivative could undergo a subsequent Michael addition on the quinone ring, followed by demethylation and re-alkylation, demonstrating a multi-step synthetic sequence to create highly functionalized and structurally complex molecules.
Natural Occurrence and Proposed Biosynthetic Pathways of Benzofuran 4,7 Diones
Identification of Naturally Occurring Benzofuran-Containing Compounds
Benzofuran (B130515) derivatives are widely distributed in the plant kingdom, with prominent examples found in the Asteraceae, Rutaceae, and Moraceae families. Furocoumarins, such as psoralen (B192213) and angelicin, are well-known examples of naturally occurring benzofurans. rsc.orgrsc.org While the specific compound 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione has not been reported as a naturally occurring product, several other benzofuran-4,7-dione derivatives have been isolated from natural sources, particularly fungi.
For instance, the fungus Aspergillus is a known producer of various benzofuran derivatives. researchgate.net One notable example is Asperfuranone, a polyketide with a furan (B31954) subunit, whose biosynthesis requires the action of two distinct polyketide synthases. nih.gov Although not a benzofuran-4,7-dione, its complex biosynthesis highlights the enzymatic machinery available in fungi to produce diverse benzofuran structures.
The following interactive table provides examples of naturally occurring benzofuran-containing compounds, illustrating the diversity of this class of natural products.
| Compound Name | Natural Source | Family/Class | Reference |
| Psoralen | Psoralea corylifolia | Fabaceae | rsc.org |
| Angelicin | Angelica archangelica | Apiaceae | rsc.org |
| Machicendiol | Machilus glaucescens | Lauraceae | rsc.org |
| Egonol | Styrax japonicum | Styracaceae | rsc.org |
| Cicerfuran | Wild chickpea roots | Fabaceae | rsc.org |
| Asperfuranone | Aspergillus nidulans | Fungi | nih.gov |
| Dibenzofuran-1,4-diones (e.g., Popolohuanone E) | Various natural sources | - | researchgate.net |
Proposed Biosynthetic Routes to the Benzofuran Core Structure
The biosynthesis of the benzofuran core is thought to primarily proceed via the polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a linear polyketide chain. nih.gov This chain then undergoes a series of enzyme-catalyzed reactions, including cyclization and aromatization, to form the benzofuran ring system.
The general steps for the formation of a benzofuran core via the polyketide pathway can be summarized as follows:
Chain Assembly: A starter unit (e.g., acetyl-CoA) is loaded onto a polyketide synthase (PKS) enzyme complex.
Elongation: The chain is elongated through the iterative addition of extender units (e.g., malonyl-CoA). Each addition is followed by a decarboxylation step.
Reductive Processing (Optional): The growing polyketide chain can undergo various modifications, such as reductions of keto groups to hydroxyls and subsequent dehydrations to form double bonds. The extent of this processing determines the final structure of the polyketide.
Cyclization and Aromatization: The linear polyketide chain undergoes intramolecular cyclization reactions to form the benzene (B151609) and furan rings. This is often followed by aromatization through dehydration or other enzymatic transformations.
The specific nature of the PKS, including the number and type of its catalytic domains, dictates the length of the polyketide chain and the pattern of its modifications, ultimately leading to the diverse array of naturally occurring benzofurans.
Hypothetical Biosynthesis of this compound (based on general benzofuran biosynthesis principles)
While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical route can be proposed based on the general principles of benzofuran biosynthesis via the polyketide pathway.
The proposed pathway would likely begin with the assembly of a pentaketide (B10854585) chain from one acetyl-CoA starter unit and four malonyl-CoA extender units. The subsequent steps would involve:
Polyketide Chain Formation: A polyketide synthase (PKS) would catalyze the condensation of acetyl-CoA with four molecules of malonyl-CoA to form a linear pentaketide intermediate.
Cyclization and Aromatization: This linear precursor would then undergo intramolecular aldol (B89426) condensations and subsequent dehydrations to form a bicyclic aromatic intermediate. The formation of the furan ring could occur through the cyclization of a hydroxyl group onto an adjacent double bond.
Methylation: A methyltransferase enzyme would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the C2 position of the benzofuran core.
Hydroxylation and O-Methylation: The aromatic ring would undergo two successive hydroxylation reactions at positions 5 and 6, likely catalyzed by cytochrome P450 monooxygenases. These hydroxyl groups would then be methylated by O-methyltransferases, using SAM as the methyl donor, to yield the 5,6-dimethoxy substitution pattern.
Oxidation to a Quinone: Finally, the di-methoxylated benzofuran intermediate would be oxidized to the corresponding 4,7-dione (quinone) by an oxidase or dehydrogenase enzyme.
This hypothetical pathway highlights the key enzymatic transformations required to produce this compound from simple metabolic precursors.
Enzymatic Transformations and Precursor Utilization in Natural Product Biosynthesis
The biosynthesis of complex natural products like benzofuran-4,7-diones relies on a diverse array of enzymes that catalyze specific chemical transformations. The primary precursors for the polyketide pathway are simple acyl-CoA thioesters.
Key Precursors:
Acetyl-CoA: Often serves as the starter unit for polyketide chain synthesis.
Malonyl-CoA: The most common extender unit, responsible for adding two-carbon units to the growing polyketide chain.
S-Adenosyl Methionine (SAM): The primary methyl group donor for methylation reactions catalyzed by methyltransferases.
Key Enzymatic Transformations and Enzyme Classes:
Polyketide Synthases (PKSs): Large, multifunctional enzymes or enzyme complexes that orchestrate the assembly of the polyketide backbone. They contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are responsible for chain elongation and selection of building blocks. nih.gov
Cytochrome P450 Monooxygenases (CYP450s): A superfamily of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations, which are crucial for modifying the benzofuran core. researchgate.net In furocoumarin biosynthesis, CYP450 enzymes are responsible for the formation of the furan ring. researchgate.net
Methyltransferases (MTs): These enzymes catalyze the transfer of a methyl group from SAM to a variety of acceptor molecules, including the hydroxyl groups on the aromatic ring of the benzofuran intermediate.
Oxidoreductases (Dehydrogenases/Oxidases): This broad class of enzymes is responsible for the final oxidation step, converting the hydroquinone (B1673460) form of the benzofuran derivative into the corresponding quinone.
The coordinated action of these enzymes, utilizing specific precursors, allows for the precise construction and modification of the benzofuran scaffold, leading to the formation of structurally diverse and biologically active natural products.
Future Research Directions and Unexplored Avenues for 5,6 Dimethoxy 2 Methylbenzofuran 4,7 Dione
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione and its analogs is a crucial area of future research. Traditional synthetic routes for benzofurans can sometimes involve harsh conditions, expensive catalysts, and the generation of significant waste. nih.govmdpi.com Future efforts could focus on "green chemistry" approaches to mitigate these issues.
Key areas for exploration include:
Catalyst-Free Synthesis: Investigating cascade reactions that can proceed without a catalyst would be a significant advancement. For instance, methodologies involving reactions between nitroepoxides and salicylaldehydes have been shown to produce benzofuran (B130515) derivatives in a catalyst-free manner. acs.org
Eco-Friendly Solvents and Catalysts: The use of deep eutectic solvents (DES) in combination with catalysts like copper iodide could provide a greener alternative to conventional organic solvents. nih.gov Furthermore, the application of visible-light-mediated catalysis is another promising and sustainable approach for constructing the benzofuran core. acs.org
One-Pot Reactions: Designing multi-component, one-pot syntheses would enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of benzofuran derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
A comparative table of potential sustainable synthetic strategies is presented below.
| Synthesis Strategy | Potential Advantages | Key Components/Conditions |
| Catalyst-Free Cascade Reactions | Reduced cost and environmental impact, simpler purification. | Nitroepoxides, Salicylaldehydes, High temperature. acs.org |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable solvents. | Choline chloride-ethylene glycol, Copper iodide catalyst. nih.gov |
| Visible-Light-Mediated Catalysis | Use of a renewable energy source, mild reaction conditions. | Photosensitizers, Visible light source. acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Microwave reactor, suitable solvents. nih.gov |
Deeper Mechanistic Elucidation of In Vitro Biological Activities
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. rsc.orgresearchgate.net For this compound, a thorough investigation into the mechanisms underlying its potential biological effects is warranted. The presence of the quinone moiety is particularly significant, as quinones are known to be redox-active and can participate in various cellular processes.
Future mechanistic studies could focus on:
Redox Cycling and Oxidative Stress: Investigating the ability of the compound to undergo redox cycling to produce reactive oxygen species (ROS). This is a common mechanism of action for many quinone-containing anticancer agents. scienceopen.com
Michael Addition Reactions: The quinone structure can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (such as cysteine in proteins). This can lead to the inhibition of enzyme function and disruption of cellular signaling pathways.
Enzyme Inhibition: Benzofuran-4,5-diones have been identified as inhibitors of human peptide deformylase (HsPDF), a potential target for anticancer agents. nih.gov It would be valuable to screen this compound against a panel of enzymes to identify specific molecular targets.
Interaction with Nucleic Acids: Some benzofuran derivatives have been shown to interact with DNA. mdpi.com Studies to determine if the target compound can intercalate with DNA or cause DNA damage would be informative.
Advanced Computational Modeling for Rational Design of Benzofuran-4,7-dione Analogues
Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be invaluable in the rational design of more potent and selective analogs of this compound. nih.gov These methods can help to identify the key structural features that are important for biological activity and to predict the activity of new, unsynthesized compounds.
Future computational work could involve:
3D-QSAR Studies: Developing 3D-QSAR models to understand the relationship between the three-dimensional structure of benzofuran-dione analogs and their biological activity.
Molecular Docking: Performing docking studies to predict the binding modes of the compound and its analogs with potential protein targets. This can provide insights into the specific interactions that are responsible for binding and can guide the design of new inhibitors. nih.gov
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. This can help to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Investigation of Synergistic Effects with Other Bioactive Compounds in In Vitro Systems
Combining therapeutic agents can often lead to enhanced efficacy and can help to overcome drug resistance. Investigating the potential synergistic effects of this compound with other known bioactive compounds, particularly in the context of cancer, is a promising research avenue.
Potential combination studies could include:
Combination with Standard Chemotherapeutic Agents: Evaluating the compound in combination with established anticancer drugs to see if it can enhance their cytotoxicity or reverse resistance. For example, a newly synthesized benzofuran derivative was studied in combination with 5-FU. ejmo.org
Synergy with Other Natural Products: Exploring combinations with other natural products that have known anticancer properties.
Investigating the Mechanisms of Synergy: If synergistic effects are observed, further studies would be needed to elucidate the underlying mechanisms, which could involve complementary modes of action or the modulation of drug resistance pathways.
The table below outlines potential synergistic combinations for in vitro testing.
| Combination Agent | Rationale for Synergy | Potential Cancer Cell Lines for Testing |
| 5-Fluorouracil (5-FU) | Complementary mechanisms of action (antimetabolite and potential redox modulator). ejmo.org | Colon cancer (HCT116, HT29), Lung cancer (A549). ejmo.org |
| Doxorubicin | Potential to enhance DNA damage and oxidative stress. | Breast cancer (MCF-7, MDA-MB-231). mdpi.com |
| Paclitaxel | Combination of a microtubule stabilizer with a potential cytotoxic agent. | Ovarian cancer (A2780), Breast cancer (MCF-7). nih.gov |
Targeted Degradation Studies (e.g., Proteolysis-Targeting Chimeras based on the scaffold)
The field of targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a novel therapeutic modality. youtube.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Future research in this area could explore:
Benzofuran-dione as a "Warhead": Investigating whether the this compound scaffold can be developed into a ligand (or "warhead") that binds to a specific protein of interest. The benzofuran scaffold has been explored for its ability to target various proteins. mdpi.com
Linker and E3 Ligase Ligand Optimization: If a suitable protein target is identified, the next step would be to attach a linker and an E3 ligase ligand (e.g., one that binds to Cereblon or VHL) to create a PROTAC. The length and composition of the linker are critical for the efficacy of the PROTAC.
Evaluation of Degradation Efficacy: The resulting PROTACs would then be evaluated for their ability to induce the degradation of the target protein in cell-based assays.
The potential for developing a PROTAC based on the this compound scaffold represents a cutting-edge research direction that could lead to the development of highly specific and potent therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5,6-Dimethoxy-2-methylbenzofuran-4,7-dione to improve yield and purity?
- Methodological Answer: Synthetic routes for benzofuran derivatives often involve cyclization of substituted precursors. For example, cyclocondensation of alkynyl or chloro-substituted intermediates with alkaline solutions (e.g., KOH in dioxane/water mixtures) has been used for structurally related furopyridazinones . For the target compound, introducing methoxy groups early in the synthesis (e.g., using methoxylation agents like MeONa) and protecting sensitive functional groups (e.g., dione moieties) may enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) can improve purity. Monitor reaction progress via TLC and confirm final structure using / NMR.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: and NMR to confirm methoxy ( ppm), methyl ( ppm), and dione carbonyl signals ( ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M–H] ions).
- HPLC-PDA: For purity assessment (C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography: If single crystals are obtainable, this resolves stereochemical ambiguities.
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer: Benzofuran derivatives with electron-withdrawing groups (e.g., diones) are often sensitive to light and moisture. Store the compound in amber glass vials under inert gas (N or Ar) at –20°C, as recommended for structurally similar labile heterocycles . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of methoxy groups).
Q. What are the key reactivity patterns of this compound under basic or acidic conditions?
- Methodological Answer: The dione moiety is prone to nucleophilic attack. Under basic conditions (e.g., NaOH), methoxy groups may undergo demethylation, while acidic conditions (e.g., HSO) could protonate carbonyls, altering reactivity. Test pH-dependent stability via controlled experiments: incubate the compound in buffered solutions (pH 2–12) and analyze by HPLC-MS to track decomposition pathways .
Advanced Research Questions
Q. How can kinetic studies elucidate the mechanism of this compound’s reactions with nucleophiles?
- Methodological Answer: Use stopped-flow UV-Vis spectroscopy to monitor real-time interaction with nucleophiles (e.g., amines, thiols). Determine rate constants () under varying temperatures (10–50°C) and apply Eyring plots to calculate activation parameters (, ). Isotopic labeling (e.g., in dione groups) combined with NMR can track bond-breaking/forming steps .
Q. What computational methods predict the electronic properties and redox behavior of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack. For redox properties, simulate cyclic voltammetry curves using software like ADF or Gaussian. Compare results with experimental cyclic voltammetry data (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents (e.g., DMF) .
Q. How can researchers evaluate the in vivo metabolic pathways of this compound?
- Methodological Answer: Administer -labeled compound to rodent models and analyze metabolites via LC-MS/MS. Identify phase I metabolites (e.g., demethylated or hydroxylated derivatives) and phase II conjugates (glucuronides, sulfates). Use microsomal assays (human liver microsomes + NADPH) to confirm enzymatic involvement (CYP450 isoforms) .
Contradictions and Limitations in Current Evidence
- Synthetic Protocols: describes cyclization in dioxane/KOH, but solvent compatibility with methoxy/dione groups requires validation.
- Stability Data: Storage recommendations vary between –20°C (for similar compounds ) and ambient conditions (for simpler benzofurans ), necessitating compound-specific testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
